molecular formula C8H16N2O2S2 B12960048 2-(2-(Thietan-3-ylamino)ethyl)isothiazolidine 1,1-dioxide

2-(2-(Thietan-3-ylamino)ethyl)isothiazolidine 1,1-dioxide

Katalognummer: B12960048
Molekulargewicht: 236.4 g/mol
InChI-Schlüssel: NWSWJUXCUJHXFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(Thietan-3-ylamino)ethyl)isothiazolidine 1,1-dioxide is a complex organic compound that belongs to the class of isothiazolidines This compound is characterized by the presence of a thietane ring, an isothiazolidine ring, and a sulfone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Thietan-3-ylamino)ethyl)isothiazolidine 1,1-dioxide typically involves the reaction of thietane derivatives with isothiazolidine precursors. One common method involves the nucleophilic substitution of a thietane derivative with an isothiazolidine-1,1-dioxide precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated reactors and real-time monitoring systems can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(Thietan-3-ylamino)ethyl)isothiazolidine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfides, and various substituted thietane derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-(2-(Thietan-3-ylamino)ethyl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), enzymes involved in the inflammatory response. The compound binds to the active sites of these enzymes, preventing the conversion of arachidonic acid to pro-inflammatory mediators .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-(Thietan-3-ylamino)ethyl)isothiazolidine 1,1-dioxide is unique due to its combined structural features of a thietane ring, an isothiazolidine ring, and a sulfone group. This unique combination contributes to its distinct chemical reactivity and potential biological activities .

Eigenschaften

Molekularformel

C8H16N2O2S2

Molekulargewicht

236.4 g/mol

IUPAC-Name

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]thietan-3-amine

InChI

InChI=1S/C8H16N2O2S2/c11-14(12)5-1-3-10(14)4-2-9-8-6-13-7-8/h8-9H,1-7H2

InChI-Schlüssel

NWSWJUXCUJHXFJ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(S(=O)(=O)C1)CCNC2CSC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.